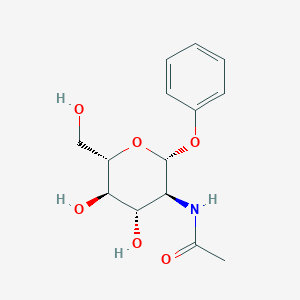

Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Description

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12-,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJDLWWYFIZERS-KSTCHIGDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906118 |

Source

|

| Record name | Phenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10139-04-5 |

Source

|

| Record name | Phenyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside synthesis protocol

An In-Depth Technical Guide to the Synthesis of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound. This compound is a valuable tool in glycobiology, serving as a chromogenic substrate for α-N-acetylglucosaminidases and a synthetic precursor for more complex glycoconjugates.[1] The core challenge in its synthesis lies in controlling the stereochemistry at the anomeric center to selectively obtain the alpha (α) isomer. This document elucidates the strategic considerations, mechanistic underpinnings, and detailed protocols required for its successful synthesis.

Strategic Imperatives in α-Glycoside Synthesis

The construction of the glycosidic bond is the most critical reaction in carbohydrate chemistry.[2] The stereochemical outcome—whether the α or beta (β) anomer is formed—is dictated by a confluence of factors including the nature of the glycosyl donor, the protecting groups, the promoter, and the reaction conditions.[2][3]

In the case of 2-acetamido-2-deoxy-D-glucopyranosyl donors, the C-2 acetamido group is a "participating" neighboring group. Under many standard glycosylation conditions, such as the classical Koenigs-Knorr reaction, this group provides anchimeric assistance, leading to the formation of a stable bicyclic oxazolinium ion intermediate.[4] Subsequent nucleophilic attack by the acceptor (phenol) typically occurs from the opposite face, resulting in the thermodynamically favored 1,2-trans product, which is the β-glycoside.[4][5]

Therefore, to achieve the desired 1,2-cis alpha-anomer, the synthetic strategy must circumvent or control this powerful neighboring group participation. Methodologies that promote a more SN1-like character or utilize in situ anomerization of the glycosyl donor are often employed to favor the formation of the α-linkage.[6][7]

Mechanistic Overview: The Koenigs-Knorr Reaction and its Modifications

The Koenigs-Knorr reaction, first reported in 1901, is a cornerstone of glycosylation chemistry.[4][8] It involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter, such as silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃).[8]

While traditionally sluggish, the reaction has been extensively modified.[8] The Helferich method, for instance, employs more reactive but toxic mercury salts.[2][4][9] The core principle involves the promoter acting as a halophile, assisting in the departure of the halide leaving group to generate a reactive oxocarbenium ion intermediate.[4][5]

The diagram below illustrates the competing pathways in the glycosylation of a 2-acetamido-2-deoxy-glucosyl donor.

Caption: Competing reaction pathways in the synthesis of phenyl glucosaminides.

To favor the α-anomer, conditions must be chosen that either promote direct SN2 displacement on an α-halide donor or generate a sufficiently reactive oxocarbenium ion that can be trapped by phenol before the oxazolinium ion forms. The use of specific promoters and solvent systems is key to navigating this mechanistic landscape.

Detailed Synthesis Protocol

This protocol is a multi-step process beginning with the preparation of the glycosyl donor from commercially available D-glucosamine hydrochloride.

Overall Workflow

The synthesis can be visualized as a three-stage process: Donor Preparation, Glycosylation, and Deprotection/Purification.

Caption: High-level overview of the synthetic workflow.

Reagents and Equipment

| Reagent/Equipment | Specification | Recommended Supplier |

| D-Glucosamine Hydrochloride | ≥99% Purity | Sigma-Aldrich, TCI |

| Acetic Anhydride | ACS Reagent Grade | Fisher Scientific |

| Pyridine | Anhydrous, ≥99.8% | Acros Organics |

| Hydrogen Bromide | 33 wt. % in Acetic Acid | Sigma-Aldrich |

| Phenol | ≥99%, Crystal | J.T. Baker |

| Silver (I) Oxide | ≥99%, Precipitated | Strem Chemicals |

| Drierite™ (CaSO₄) | 8 Mesh, Indicating | W.A. Hammond Drierite |

| Sodium Methoxide | 0.5 M in Methanol | Acros Organics |

| Solvents (DCM, MeOH, EtOAc) | Anhydrous/HPLC Grade | VWR, Fisher Scientific |

| Thin Layer Chromatography | Silica Gel 60 F₂₅₄ | EMD Millipore |

| Column Chromatography Silica | 230-400 Mesh | SiliCycle Inc. |

| Rotary Evaporator | Standard laboratory grade | Büchi, Heidolph |

| NMR Spectrometer | ≥400 MHz | Bruker, JEOL |

Experimental Procedure

Stage 1: Synthesis of the Glycosyl Donor (Acetobromo-α-D-glucosamine)

This stage involves the peracetylation of D-glucosamine followed by bromination at the anomeric center.

-

Peracetylation:

-

Suspend D-glucosamine hydrochloride (1.0 eq) in a flask with anhydrous pyridine (approx. 5 mL per gram of starting material).

-

Cool the stirring suspension to 0 °C in an ice bath.

-

Add acetic anhydride (5.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

Allow the reaction to warm to room temperature and stir overnight. The mixture should become a clear solution.

-

Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).

-

Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-D-glucopyranose as a white solid. This product is typically a mixture of anomers and can be used directly in the next step.[10][11]

-

-

Anomeric Bromination:

-

Dissolve the peracetylated sugar (1.0 eq) in a minimal amount of DCM.

-

Cool the solution to 0 °C.

-

Slowly add a solution of HBr in acetic acid (33 wt. %, ~1.5 eq) and stir at 0 °C for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the mixture with cold DCM and wash rapidly with ice-water, cold saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a temperature below 30 °C.

-

The resulting crude 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-α-D-glucopyranosyl bromide (acetobromo-α-D-glucosamine) is unstable and should be used immediately in the next step.

-

Stage 2: Koenigs-Knorr Glycosylation with Phenol

This is the critical stereochemistry-determining step. The use of silver oxide and an acid scavenger in a non-polar solvent under anhydrous conditions is crucial.

-

Reaction Setup:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM, phenol (1.5 eq), and freshly prepared silver (I) oxide (2.0 eq). Note: The quality and reactivity of Ag₂O can significantly impact the reaction.[12][13]

-

Add an anhydrous drying agent such as Drierite™ (CaSO₄) to scavenge any water produced.

-

Stir the heterogeneous mixture vigorously in the dark (wrap the flask in aluminum foil) at room temperature for 1 hour.

-

-

Glycosylation:

-

Dissolve the crude acetobromo-α-D-glucosamine from Stage 1 in anhydrous DCM.

-

Add this solution dropwise to the stirring phenol/Ag₂O mixture over 30 minutes.

-

Allow the reaction to stir in the dark at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the disappearance of the glycosyl bromide and the appearance of a new, higher Rf product spot.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Filter the suspension through a pad of Celite® to remove silver salts and Drierite™. Wash the pad thoroughly with DCM.

-

Combine the filtrates and wash with 1 M NaOH solution (to remove excess phenol) and then with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected glycoside.

-

Stage 3: Deprotection and Purification

The final step involves the removal of the O-acetyl protecting groups.

-

Zemplén Deacetylation:

-

Dissolve the crude protected glycoside from Stage 2 in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution (0.5 M in MeOH) until the pH is ~9-10.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is fully converted to a more polar product at the baseline. This typically takes 1-3 hours.

-

Neutralize the reaction by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral.

-

Filter off the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient elution system (e.g., DCM transitioning to 95:5 DCM:MeOH).

-

Combine fractions containing the pure product, as identified by TLC.

-

Concentrate the pure fractions in vacuo and dry under high vacuum to yield this compound as a white solid.

-

Product Characterization

Validation of the final product's identity, purity, and stereochemistry is essential.

| Analysis Technique | Expected Result for Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside |

| ¹H NMR (in D₂O or MeOD) | The anomeric proton (H-1) should appear as a doublet with a small coupling constant (J1,2) of approximately 3-4 Hz, which is characteristic of an axial-equatorial relationship in an α-anomer. This signal is typically found around 5.5-5.7 ppm. Other characteristic signals include the N-acetyl methyl singlet around 2.0 ppm and aromatic protons from the phenyl group between 7.0-7.4 ppm.[14][15] |

| ¹³C NMR | The anomeric carbon (C-1) signal will be in the range of 95-100 ppm. |

| Mass Spectrometry (ESI-MS) | Calculated for C₁₄H₁₉NO₆: 297.12 g/mol . Expected [M+H]⁺ = 298.1, [M+Na]⁺ = 320.1. |

| Optical Rotation | A positive specific rotation value is expected for the α-anomer. |

Troubleshooting and Key Insights

-

Low Yield: Often caused by the decomposition of the glycosyl bromide donor or inactive silver oxide.[12][13] Ensure the donor is used immediately and the Ag₂O is fresh. Rigorously anhydrous conditions are paramount.

-

Poor α:β Selectivity: The primary challenge. If significant β-anomer is formed, it indicates that the neighboring group participation pathway dominated. Try altering the solvent (e.g., toluene) or using a different promoter system. In some cases, a lower reaction temperature can favor the kinetic α-product.

-

Incomplete Deprotection: If the Zemplén deacetylation stalls, add a small additional amount of sodium methoxide. Ensure the starting material is fully dissolved in methanol.

Conclusion

The synthesis of this compound is a challenging but achievable goal that hinges on the strategic control of anomeric stereoselectivity. By understanding the mechanistic competition between direct substitution and neighboring group participation, and by employing carefully controlled conditions as outlined in this guide, researchers can reliably access this important biochemical tool. The Koenigs-Knorr reaction, despite its age, remains a versatile and powerful method when its nuances are expertly navigated.

References

-

Yu, M., Li, Y., Zhang, C., Luo, H., Ge, C., Chen, X., Fu, L., Ju, Z., & Yao, X. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Advances. Available at: [Link]

-

Crasto, C., & Jones, G. B. (2010). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. PMC. Available at: [Link]

-

Yu, M., Li, Y., Zhang, C., Luo, H., Ge, C., Chen, X., Fu, L., Ju, Z., & Yao, X. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Publishing. Available at: [Link]

-

ResearchGate. (2015). Helferich method. ResearchGate. Available at: [Link]

-

Rana, S. S., Barlow, J. J., & Matta, K. L. (1981). Synthesis of phenyl 2-acetamido-2-deoxy-3-O-α-l-fucopyranosyl-β-d-glucopyranoside and related compounds. Sci-Hub. Available at: [Link]

-

Abronin, I. A., & Zhdankin, V. V. (2012). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central. Available at: [Link]

-

Yu, M., Li, Y., Zhang, C., Luo, H., Ge, C., Chen, X., Fu, L., Ju, Z., & Yao, X. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. ResearchGate. Available at: [Link]

-

Slideshare. (n.d.). Koenigs knorr reaction and mechanism. Slideshare. Available at: [Link]

-

Canadian Journal of Chemistry. (n.d.). SOME FACTORS AFFECTING THE KÖNIGS–KNORR SYNTHESIS OF GLYCOSIDES. Canadian Journal of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Helferich method. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). SOME FACTORS AFFECTING THE KÖNIGS–KNORR SYNTHESIS OF GLYCOSIDES. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. Wikipedia. Available at: [Link]

-

Abe, H., Shuto, S., & Matsuda, A. (2001). Highly alpha- and beta-selective radical C-glycosylation reactions using a controlling anomeric effect based on the conformational restriction strategy. A study on the conformation-anomeric effect-stereoselectivity relationship in anomeric radical reactions. PubMed. Available at: [Link]

-

McKay, M. J., & Nguyen, H. M. (2014). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. National Institutes of Health. Available at: [Link]

-

Kova, P., & Glaudemans, C. P. J. (2007). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Koenig-Knorr glycosidation. ResearchGate. Available at: [Link]

-

Sipos, A., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. Available at: [Link]

-

Houser, J., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. Available at: [Link]

-

Faurschou, N. V., Friis, V., Raghavan, P., Pedersen, C. M., & Coley, C. W. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. Available at: [Link]

-

ChemRxiv. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra of 2-Acetamido-2-deoxy-beta-D-glucopyranose. ResearchGate. Available at: [Link]

-

Gawronski, J., et al. (2003). Crystal structure and solid-state NMR analysis of methyl 2,3,6-tri-O-acetyl-2-deoxy-2-[3-(2-phenylethyl)-ureido]-beta-D- glucopyranoside. PubMed. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). D-galactopyranosyl. The Royal Society of Chemistry. Available at: [Link]

-

Kim, S. H., et al. (2014). Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells. PubMed. Available at: [Link]

-

MDPI. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones. MDPI. Available at: [Link]

- Google Patents. (n.d.). US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose. Google Patents.

-

Caligiuri, A., D'Arrigo, P., & Servi, S. (2019). Advances in Enzymatic Synthesis of D-Amino Acids. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. ResearchGate. Available at: [Link]

-

MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Glycosidation - Critical Process of Carbohydrate Chemistry [bldpharm.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 9. Helferich method - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. PHENYL ALPHA-D-GLUCOPYRANOSIDE(4630-62-0) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (CAS No. 10139-04-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, also known as Phenyl N-acetyl-alpha-D-glucosaminide, is a glycoside of significant interest in the fields of biochemistry, glycobiology, and pharmaceutical research. Its structure, featuring a phenyl group aglycone attached to the anomeric carbon of N-acetylglucosamine (GlcNAc) in an alpha configuration, makes it a valuable tool for studying carbohydrate-protein interactions and the activity of glycoside hydrolases. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development. The CAS number for this compound is 10139-04-5 [1].

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 10139-04-5 | [1] |

| Molecular Formula | C₁₄H₁₉NO₆ | [1] |

| Molecular Weight | 297.307 g/mol | [1] |

| Appearance | White to off-white powder or crystal | [1] |

| Melting Point | 241 °C | [1] |

| Boiling Point | 600.8°C at 760 mmHg | [1] |

| Density | 1.38 g/cm³ | [1] |

| Flash Point | 317.2°C | [1] |

Stereoselective Synthesis

The stereoselective synthesis of the α-anomer of phenyl N-acetylglucosaminide is a key challenge, as the β-anomer is often the thermodynamically favored product. A plausible synthetic route involves a Helferich-type glycosylation, where the stereochemical outcome is controlled by the choice of catalyst and reaction conditions.

Rationale for Synthetic Strategy

The presented protocol is based on the principle of fusing a per-O-acetylated glucosamine derivative with phenol in the presence of a Lewis acid catalyst, such as zinc chloride. This method, while potentially yielding a mixture of anomers, can be driven towards the α-product under specific kinetic control conditions. The subsequent deacetylation yields the final product. The choice of a per-acetylated starting material protects the hydroxyl groups from side reactions and activates the anomeric center for substitution.

Experimental Protocol: Synthesis of this compound

Materials:

-

β-D-Glucosamine pentaacetate

-

Phenol

-

Zinc chloride (anhydrous)

-

Methanol

-

Sodium methoxide solution (0.5 M in methanol)

-

Amberlite IR120 (H⁺) resin

-

Dichloromethane

-

Ethyl acetate

-

Hexane

Procedure:

-

Glycosylation:

-

In a round-bottom flask equipped with a condenser and a calcium chloride drying tube, melt phenol (2 equivalents) under a nitrogen atmosphere.

-

Add anhydrous zinc chloride (0.5 equivalents) to the molten phenol and stir until a homogenous mixture is obtained.

-

To this mixture, add β-D-glucosamine pentaacetate (1 equivalent) portion-wise while maintaining the temperature at 120-130°C.

-

Continue heating and stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

-

Work-up and Purification of the Acetylated Product:

-

Cool the reaction mixture to room temperature and dissolve it in dichloromethane.

-

Wash the organic layer sequentially with 1 M sodium hydroxide solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to isolate the per-O-acetylated α-phenylglycoside.

-

-

Deacetylation:

-

Dissolve the purified acetylated product in anhydrous methanol.

-

Add a catalytic amount of 0.5 M sodium methoxide solution in methanol.

-

Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.

-

Neutralize the reaction mixture with Amberlite IR120 (H⁺) resin, filter, and concentrate the filtrate under reduced pressure.

-

-

Final Purification:

-

Recrystallize the crude product from a suitable solvent system, such as methanol/ether, to obtain pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial tool in glycobiology and drug discovery, primarily as a substrate for α-N-acetylglucosaminidases and as a reference standard in the development of glycosidase inhibitors.

Substrate for α-N-Acetylglucosaminidase Activity Assays

α-N-Acetylglucosaminidase (NAGLU) is a lysosomal enzyme responsible for the hydrolysis of terminal α-N-acetylglucosamine residues from heparan sulfate. A deficiency in this enzyme leads to the lysosomal storage disorder Sanfilippo syndrome type B[2]. This compound can be used as a chromogenic or fluorogenic substrate analog to assay NAGLU activity. The enzymatic hydrolysis of the glycosidic bond releases phenol, which can be quantified colorimetrically or by other analytical methods.

Materials:

-

This compound (substrate)

-

α-N-Acetylglucosaminidase (enzyme source, e.g., purified enzyme or cell lysate)

-

Citrate-phosphate buffer (pH 4.5)

-

Stop solution (e.g., 0.4 M glycine-NaOH, pH 10.4)

-

4-Aminoantipyrine

-

Potassium ferricyanide

-

Spectrophotometer

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of the phenyl glycoside substrate in the assay buffer.

-

In a microplate, add the enzyme sample to pre-warmed assay buffer.

-

Initiate the reaction by adding the substrate solution to each well. Include a blank control with substrate but no enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding the stop solution.

-

Add 4-aminoantipyrine and potassium ferricyanide solutions to develop a color proportional to the amount of phenol released.

-

-

Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the enzyme activity based on a standard curve generated with known concentrations of phenol.

-

Role in the Development of Glycosidase Inhibitors

The development of specific glycosidase inhibitors is a significant area of research for various diseases, including diabetes, viral infections, and lysosomal storage disorders. This compound can be used as a substrate in competitive inhibition assays to screen for and characterize potential inhibitors of α-N-acetylglucosaminidases. The ability of a test compound to reduce the rate of hydrolysis of the phenyl glycoside indicates its inhibitory activity.

Signaling Pathway Context: Lysosomal Degradation of Heparan Sulfate

The enzymatic activity of α-N-acetylglucosaminidase is a critical step in the catabolism of glycosaminoglycans (GAGs) like heparan sulfate within the lysosome. A defect in this pathway leads to the accumulation of GAG fragments, causing cellular dysfunction, which is the hallmark of mucopolysaccharidoses.

Caption: Role of α-N-acetylglucosaminidase in heparan sulfate degradation.

Conclusion

This compound is a versatile and indispensable tool for researchers in glycobiology and drug development. Its utility as a substrate for α-N-acetylglucosaminidase allows for the investigation of enzyme kinetics, the screening of potential inhibitors, and the diagnosis of related metabolic disorders. A thorough understanding of its properties and synthesis is fundamental to its effective application in advancing our knowledge of glycosidase function and in the pursuit of novel therapeutic agents.

References

Sources

The Synthetic Glycoside Frontier: A Technical Guide to Phenyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside

Abstract

This technical guide provides an in-depth exploration of Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside, a synthetic glycoside of significant interest in glycobiology and diagnostics. We delve into the historical context of its chemical synthesis, focusing on the principles of the Koenigs-Knorr reaction and the critical role of neighboring group participation in achieving stereocontrol. A detailed, field-proven protocol for its synthesis and purification is presented, emphasizing the causal relationships between reagent choice, reaction conditions, and outcomes. Furthermore, this guide outlines the primary application of this compound as a chromogenic substrate for the enzyme α-N-acetylglucosaminidase (NAGLU), providing a robust protocol for enzymatic activity assays. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical guidance on the synthesis and application of this important biochemical tool.

Introduction: The Genesis of a Synthetic Substrate

The study of glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds—is fundamental to understanding a vast array of biological processes, from metabolism to pathogenesis. The development of specific substrates for these enzymes has been a cornerstone of this research, enabling their detection, characterization, and the diagnosis of associated disorders. Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside (CAS: 10139-04-5) emerged from a rich history of carbohydrate chemistry as a key tool for investigating α-N-acetylglucosaminidases.

While the first glycoside, amygdalin, was isolated in 1830, the ability to chemically synthesize these molecules with precision is a more recent achievement.[1] Early methods, such as Fischer glycosidation, provided a foundational approach but often lacked stereochemical control.[1] The breakthrough came with the development of the Koenigs-Knorr reaction in the early 20th century, which utilized glycosyl halides and heavy metal salt promoters to form glycosidic bonds under more controlled conditions.[2][3] It is this classic, yet powerful, methodology that provides the logical framework for the synthesis of Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside.

The primary utility of this specific molecule lies in its role as a substrate for α-N-acetylglucosaminidase (NAGLU), a lysosomal enzyme critical for the degradation of heparan sulfate.[4] A deficiency in NAGLU leads to the rare but devastating genetic disorder Mucopolysaccharidosis type IIIB (MPS-IIIB), also known as Sanfilippo syndrome B.[4][5] The enzymatic cleavage of the phenyl glycoside releases phenol, which can be readily quantified, providing a direct measure of enzyme activity essential for diagnostics and therapeutic research.

The Chemistry of Synthesis: A Tale of Stereocontrol

The synthesis of Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside is a study in stereoselective chemistry. The desired α-anomer is achieved not by chance, but through the deliberate exploitation of the chemical properties of the N-acetyl group at the C-2 position.

The Koenigs-Knorr Reaction and the Power of Neighboring Group Participation

The Koenigs-Knorr reaction, in its archetypal form, involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a promoter, such as silver carbonate or silver triflate.[2][3] The promoter's role is to act as a halide scavenger, facilitating the departure of the leaving group and the formation of a reactive oxocarbenium ion intermediate.

However, when a participating group, such as an acetamido group, is present at the C-2 position, the mechanism is refined. This is known as Neighboring Group Participation (NGP) .[6][7][8]

Causality of Stereoselectivity:

-

Intermediate Formation: Upon activation by the silver salt promoter, the anomeric halide departs. Instead of forming a simple, planar oxocarbenium ion, the lone pair of electrons on the oxygen of the adjacent C-2 acetamido group attacks the anomeric carbon.

-

The Oxazolinium Ion: This intramolecular attack forms a rigid, bicyclic oxazolinium ion intermediate . This intermediate effectively blocks the β-face of the pyranose ring.

-

Directed Nucleophilic Attack: The incoming nucleophile, in this case, the phenoxide ion (generated from phenol), can only attack the anomeric carbon from the opposite, unhindered α-face.

-

Formation of the α-Glycoside: This directed attack results in the exclusive or predominant formation of the 1,2-trans product. Since the participating group is at C-2, the resulting glycosidic bond is at C-1, yielding the thermodynamically less stable but kinetically favored α-anomer.

This mechanism is a classic example of anchimeric assistance, where a neighboring group accelerates the reaction and dictates the stereochemical outcome.[7][8]

Caption: Koenigs-Knorr synthesis workflow with neighboring group participation.

Experimental Protocol: Synthesis and Purification

This protocol is a robust, self-validating system adapted from established methodologies for Koenigs-Knorr glycosylation. Each step is designed to maximize yield and purity.

Part A: Glycosylation (Formation of Phenyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-α-D-glucopyranoside)

-

Reagent Preparation & Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a condenser, add anhydrous dichloromethane (DCM, 10 mL per mmol of glycosyl donor).

-

Add phenol (1.5 equivalents) and freshly dried silver (I) carbonate (2.0 equivalents).

-

Stir the suspension under a nitrogen atmosphere and protect from light with aluminum foil. Cool the mixture to 0°C in an ice bath.

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the glycosyl donor and reactive intermediates. Silver carbonate acts as both a halide scavenger and a mild base to activate the phenol. The reaction is light-sensitive.

-

-

Addition of Glycosyl Donor:

-

In a separate flask, dissolve 2-acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl bromide (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add this solution dropwise to the stirring suspension over 30 minutes.

-

Causality: The per-acetylated N-acetylglucosaminyl bromide is the electrophilic donor. The acetyl protecting groups enhance solubility and prevent side reactions at the hydroxyl positions. The slow addition maintains a low concentration of the donor, minimizing potential side reactions.

-

-

Reaction Progression:

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase. The disappearance of the starting glycosyl bromide and the appearance of a new, higher Rf spot indicates product formation.

-

Self-Validation: TLC provides a real-time check on the reaction's completion. The product is expected to be less polar than the phenol but more polar than any non-polar side products.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM.

-

Filter the suspension through a pad of Celite® to remove the silver salts. Wash the pad thoroughly with DCM.

-

Combine the filtrates and wash sequentially with 1M sodium hydroxide solution (to remove excess phenol), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude syrup by silica gel column chromatography using a gradient of hexane:ethyl acetate to afford the protected product as a white solid.

-

Causality: The Celite filtration removes insoluble inorganic byproducts. The basic wash removes acidic phenol, simplifying purification. Column chromatography separates the target compound from any unreacted starting material or side products like orthoesters.

-

Part B: Deprotection (Zemplén Deacetylation)

-

Reaction Setup:

-

Dissolve the purified, protected glycoside from Part A in anhydrous methanol (5 mL per mmol).

-

Add a catalytic amount of a freshly prepared 0.1 M solution of sodium methoxide in methanol.

-

Causality: The Zemplén deacetylation is a classic method for removing acetyl protecting groups under mild, basic conditions. The methoxide ion is the active nucleophile that attacks the acetyl carbonyl groups.

-

-

Reaction and Neutralization:

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC (DCM:methanol, 9:1). The product will have a much lower Rf than the starting material.

-

Once the reaction is complete, neutralize the mixture by adding Amberlite® IR120 (H+) resin until the pH is neutral.

-

Self-Validation: The dramatic shift in polarity observed on TLC confirms the removal of the non-polar acetyl groups. Neutralization with an ion-exchange resin is a clean method to remove the sodium methoxide catalyst without introducing water.

-

-

Final Purification:

-

Filter off the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., methanol/ether) to yield the final product, Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside, as a white crystalline solid.

-

Characterization Data

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.

| Property | Typical Value / Observation | Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 241 °C | Melting Point Apparatus |

| Purity | >98.0% | HPLC |

| 1H NMR (D2O, 400 MHz) | Predicted δ (ppm): ~7.4-7.0 (m, 5H, Ar-H), ~5.6 (d, 1H, J ≈ 3-4 Hz, H-1), ~4.0-3.5 (m, 6H, sugar ring protons), ~2.0 (s, 3H, NAc-CH3) | NMR Spectroscopy |

| Mass Spectrometry | Predicted m/z: [M+Na]+ for C14H19NO6 | ESI-MS |

Note on 1H NMR: The key diagnostic signal is the anomeric proton (H-1) at ~5.6 ppm. Its small coupling constant (J1,2) of approximately 3-4 Hz is characteristic of the axial-equatorial relationship between H-1 and H-2, confirming the α-configuration.

Application: A Probe for Enzyme Activity

The primary application of Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside is as a chromogenic substrate for α-N-acetylglucosaminidase (NAGLU). The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing phenol. The reaction is typically stopped with a basic solution, which converts the released phenol to the phenolate ion, a chromophore that can be quantified spectrophotometrically.

Caption: Workflow for the enzymatic assay of NAGLU using a phenyl glycoside substrate.

Protocol for α-N-acetylglucosaminidase Activity Assay

This protocol is designed for a 96-well plate format for efficient analysis.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Citrate, 0.25 M NaCl, pH 4.5.

-

Substrate Stock Solution: 10 mM Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside in Assay Buffer.

-

Stop Solution: 0.2 M Sodium Carbonate or 0.2 M NaOH.

-

Enzyme Sample: Lysate from cells or tissues, or purified enzyme, diluted to an appropriate concentration in Assay Buffer.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 50 µL of the enzyme sample.

-

Self-Validation: Include appropriate controls:

-

Substrate Blank: 50 µL of Assay Buffer instead of enzyme.

-

Enzyme Blank: 50 µL of enzyme sample (for samples with inherent color).

-

Positive Control: A sample with known NAGLU activity.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the 10 mM Substrate Stock Solution to all wells (final concentration 5 mM). For the Enzyme Blank, add 50 µL of Assay Buffer.

-

Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Causality: The acidic pH of 4.5 is optimal for lysosomal enzymes like NAGLU. The 37°C incubation mimics physiological temperature.

-

-

Measurement:

-

Stop the reaction by adding 100 µL of Stop Solution to each well. This will develop the color of the phenolate ion.

-

Read the absorbance of each well at 400-410 nm using a microplate reader.

-

Causality: The strong base denatures the enzyme, halting the reaction, and deprotonates the phenol, causing a bathochromic shift that allows for colorimetric detection.

-

-

Data Analysis:

-

Subtract the absorbance of the Substrate Blank from all other readings.

-

Calculate the concentration of released phenol using a standard curve prepared with known concentrations of phenol.

-

Express the enzyme activity in units such as nmol/min/mg of protein.

-

Conclusion

Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside stands as a testament to the power of synthetic chemistry to illuminate biological function. Its synthesis, governed by the elegant principle of neighboring group participation, provides a reliable route to a highly specific molecular probe. For researchers in glycobiology and clinical diagnostics, this compound remains an indispensable tool for the quantitative analysis of α-N-acetylglucosaminidase activity, furthering our understanding of lysosomal storage diseases and the development of potential therapies. The protocols and principles outlined in this guide are intended to provide both the foundational knowledge and the practical steps necessary for the successful synthesis and application of this vital reagent.

References

-

Wikipedia. "Glycoside." Accessed January 14, 2026. [Link].

- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.

-

Wikipedia. "Koenigs–Knorr reaction." Accessed January 14, 2026. [Link].

-

Wikipedia. "α-N-Acetylglucosaminidase." Accessed January 14, 2026. [Link].

- PISCHL, A., & WAGNER, G. (1970). Nachbargruppenbeteiligung der Acetamidogruppe bei Reaktionen von Derivaten der 2-Acetamido-2-desoxy-D-glucose. Die Pharmazie, 25(8), 480-486.

-

Grokipedia. "Neighbouring group participation." Accessed January 14, 2026. [Link].

-

Beilstein Journal of Organic Chemistry. "The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation." Accessed January 14, 2026. [Link].

Sources

- 1. Neighbouring acetamido-group participation in reactions of derivatives of 2-acetamido-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]

- 3. PHENYL-N-ACETYL-BETA-D-GLUCOSAMINIDE synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. BJOC - Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides [beilstein-journals.org]

- 8. grokipedia.com [grokipedia.com]

The Synthesis and Application of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside Analogs: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive overview of the synthesis, biological significance, and application of structural analogs of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds.

Introduction: The Versatile Scaffold of this compound

This compound serves as a foundational structure in the design of a diverse range of biologically active molecules. Its core components—a phenyl group, an acetamido moiety, and a glucose backbone—offer multiple points for chemical modification, enabling the creation of a vast library of structural analogs with tailored properties. These analogs have garnered significant attention in medicinal chemistry due to their potential to modulate the activity of key enzymes involved in various disease pathologies.[1] The inherent drug-like properties of this scaffold, including its stability and potential for oral bioavailability, make it an attractive starting point for the development of novel therapeutics.[1]

This guide will delve into the synthetic strategies for generating these analogs, explore their structure-activity relationships as enzyme inhibitors, and provide detailed protocols for their evaluation. A particular focus will be placed on their roles as inhibitors of O-GlcNAcase (OGA) and α-glucosidase, two enzymes with profound implications in neurodegenerative diseases and diabetes, respectively.

Synthesis of Structural Analogs

The generation of a diverse library of this compound analogs hinges on robust and flexible synthetic methodologies. Both chemical and enzymatic approaches are employed to achieve specific structural modifications, each with its own set of advantages and challenges.

Chemical Synthesis: Precision and Control

Chemical synthesis offers a high degree of control over the final structure of the analog. The core synthetic challenge lies in the stereoselective formation of the glycosidic bond and the regioselective modification of the sugar and aglycone moieties.

A common strategy involves the use of a protected glycosyl donor, such as a glycosyl halide or trichloroacetimidate, which is then coupled with a phenolic acceptor. The choice of protecting groups is critical to direct the reaction to the desired hydroxyl group and to ensure the correct anomeric configuration. For instance, the synthesis of a fucosylated analog of phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside has been achieved by reacting a protected phenyl glucopyranoside with a fucopyranosyl bromide donor under halide ion-catalyzed conditions.[2] Subsequent deprotection steps then yield the final product.[2]

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the chemical synthesis of analogs.

Enzymatic Synthesis: Green and Selective

Enzymatic synthesis provides a greener and often more selective alternative to chemical methods.[3][4] Glycosyltransferases and glycosidases are the primary biocatalysts used for the formation of glycosidic bonds.[3][4]

-

Glycosyltransferases (GTs) catalyze the transfer of a sugar moiety from an activated donor (e.g., a nucleotide sugar) to an acceptor molecule with high regio- and stereoselectivity.[3]

-

Glycosidases can be used in a reverse hydrolysis or transglycosylation mode to synthesize glycosides.[5] While generally less expensive than GTs, they may offer lower regioselectivity.[5]

A chemo-enzymatic approach can also be employed, where chemical synthesis is used to create a core structure, and enzymes are then used for specific modifications, such as the selective hydrolysis of an anomeric mixture to isolate the desired anomer.[6]

Biological Significance and Applications

The structural diversity of this compound analogs translates into a wide range of biological activities. A significant area of research focuses on their ability to act as enzyme inhibitors.

O-GlcNAcase (OGA) Inhibition: A Strategy for Neuroprotection

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[5][7] This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[8][9]

In neurodegenerative diseases like Alzheimer's, there is evidence of decreased O-GlcNAcylation of the tau protein, which is inversely correlated with its hyperphosphorylation, a key pathological hallmark.[3][4][5] By inhibiting OGA, the levels of O-GlcNAcylated tau can be increased, potentially preventing its aggregation into neurofibrillary tangles.[3][5] Analogs of this compound that mimic the structure of the OGA substrate are promising candidates for the development of OGA inhibitors.[8][10][11]

O-GlcNAcylation and Tau Pathology Signaling Pathway:

Caption: The interplay between O-GlcNAcylation and tau phosphorylation.

α-Glucosidase Inhibition: Managing Postprandial Hyperglycemia

α-Glucosidase is a key enzyme in the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[12] Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing the postprandial increase in blood glucose levels.[13] This makes α-glucosidase inhibitors a valuable therapeutic option for the management of type 2 diabetes.[13]

Structural analogs of this compound have been explored as α-glucosidase inhibitors. The structure-activity relationship (SAR) studies have shown that the nature and position of substituents on both the phenyl ring and the sugar moiety significantly influence the inhibitory potency.[14]

Analogs as Chemical Probes

Beyond their therapeutic potential, these analogs can be functionalized to serve as chemical probes for studying biological systems.[15] For example, by incorporating a fluorescent tag or a photoaffinity label, these molecules can be used to identify and characterize the binding partners of OGT or other carbohydrate-binding proteins, providing valuable insights into their cellular functions.[15][16]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors requires a thorough understanding of the structure-activity relationship.

| Target Enzyme | Structural Modification | Impact on Activity | Reference |

| O-GlcNAcase (OGA) | Modifications to the acetamido group | Can enhance binding to the active site. | |

| Introduction of a thiazoline ring | Mimics the oxazoline intermediate of the catalytic mechanism, leading to potent inhibition. | [17] | |

| Non-carbohydrate scaffolds | Can improve drug-like properties such as brain penetration. | [10][11] | |

| α-Glucosidase | Position of galloyl groups on the glucose core | The C-2 position appears to be crucial for strong inhibitory activity. | [14] |

| Number of galloyl groups | Increased number of galloyl groups generally leads to higher inhibitory potency. | [14] | |

| Modifications to the aglycone | The nature of the substituent on the phenyl ring affects binding affinity. |

Experimental Protocols

General Protocol for the Synthesis of a this compound Analog

This protocol is adapted from the synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones.[18]

-

Starting Material Preparation: Begin with a suitably protected 2-acetamido-2-deoxy-D-glucopyranose derivative.

-

Condensation: React the protected sugar with the desired substituted phenylhydrazine in a suitable solvent (e.g., chloroform) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). The reaction is typically carried out under reflux.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Oxidation (if required): If a lactone is desired, the product from the previous step can be oxidized using an oxidizing agent like manganese dioxide.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., using ammonia in methanol for acetyl groups) to yield the final analog.

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

In Vitro α-Glucosidase Inhibition Assay

This protocol is based on the method described by Dineshkumar et al.[19][20]

-

Reagent Preparation:

-

α-glucosidase solution (e.g., 0.2-2 U/mL in phosphate buffer, pH 6.8).

-

Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 1-5 mM in phosphate buffer).

-

Test compound solutions at various concentrations.

-

Stop solution: 1 M sodium carbonate.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound solution.

-

Add the α-glucosidase solution and incubate at 37°C for a specified time (e.g., 5 minutes).

-

Initiate the reaction by adding the pNPG substrate solution.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the sodium carbonate solution.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.

-

In Vitro O-GlcNAcase (OGA) Inhibition Assay

This protocol is based on the use of a chromogenic substrate.[1]

-

Reagent Preparation:

-

OGA enzyme solution.

-

Substrate solution: p-nitrophenyl-β-N-acetyl-glucosaminide.

-

Test compound solutions at various concentrations.

-

Stop solution: Sodium hydroxide.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound solution.

-

Add the OGA enzyme solution and pre-incubate.

-

Initiate the reaction by adding the substrate solution.

-

Incubate at a suitable temperature (e.g., 37°C).

-

Stop the reaction by adding the sodium hydroxide solution.

-

-

Data Analysis:

-

Measure the absorbance at 405-415 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ value.

-

Experimental Workflow for Enzyme Inhibition Assay:

Caption: A streamlined workflow for in vitro enzyme inhibition assays.

Conclusion and Future Directions

The structural analogs of this compound represent a promising class of compounds with significant therapeutic potential. Their versatility as enzyme inhibitors, particularly for OGA and α-glucosidase, opens up avenues for the development of novel treatments for neurodegenerative diseases and diabetes. Future research in this area should focus on:

-

Optimization of Drug-like Properties: Enhancing the pharmacokinetic and pharmacodynamic profiles of lead compounds to improve their efficacy and safety.

-

Exploration of New Targets: Screening analog libraries against a broader range of glycosidases and other enzymes to identify new therapeutic applications.

-

Development of More Efficient Synthetic Methods: Refining both chemical and enzymatic synthesis to facilitate the rapid and cost-effective production of diverse analog libraries.

-

Advanced in Vivo Studies: Moving promising candidates from in vitro assays to preclinical and clinical trials to validate their therapeutic potential in complex biological systems.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this remarkable scaffold can be unlocked.

References

-

Gong, C. et al. (2016). O-GlcNAcylation: A regulator of tau pathology and neurodegeneration. Alzheimer's & Dementia, 12(10), 1078-1089. [Link]

-

Liu, F. et al. (2004). O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease. Proceedings of the National Academy of Sciences, 101(29), 10804-10809. [Link]

-

Liu, F. et al. (2009). Reduced O-GlcNAcylation links lower brain glucose metabolism and tau pathology in Alzheimer's disease. Brain, 132(7), 1820-1832. [Link]

-

Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay. [Link]

-

Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

-

Sillen, A. et al. (2018). Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy. Frontiers in Endocrinology, 9, 616. [Link]

-

Rana, S. S., Barlow, J. J., & Matta, K. L. (1981). Synthesis of phenyl 2-acetamido-2-deoxy-3-O-α-l-fucopyranosyl-β-d-glucopyranoside and related compounds. Carbohydrate Research, 91(2), 149-157. [Link]

-

Robertson, L. A. et al. (2004). The potential role of tau protein O-glycosylation in Alzheimer's disease. Journal of Alzheimer's Disease, 6(5), 489-495. [Link]

-

Kreppel, L. K., & Hart, G. W. (2021). Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT). Glycoscience Protocols (GlycoPODv2). [Link]

-

Li, Y. et al. (2011). Design and synthesis of O-GlcNAcase inhibitors via 'click chemistry' and biological evaluations. Carbohydrate Research, 346(9), 1083-1092. [Link]

-

Biomedical Research Service Center. BMR O-GlcNAcase (OGA) Assay Kit. [Link]

-

Pathak, S. et al. (2022). Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. International Journal of Molecular Sciences, 23(6), 3217. [Link]

-

Lee, J. H., & Choi, J. S. (2017). In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. ChemBioChem, 18(15), 1436-1444. [Link]

-

Clark, P. M. et al. (2011). Insights into O-Linked N-Acetylglucosamine (O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates. Journal of Biological Chemistry, 286(43), 37377-37387. [Link]

-

Pringgenies, D. et al. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 25(23), 5556. [Link]

-

Dineshkumar, B., Mitra, A., & Manjunatha, M. (2010). Studies on the anti-diabetic and hypolipidemic potentials of mangiferin (xanthone glucoside) in streptozotocin-induced type 1 and type 2 diabetic model rats. International Journal of Advanced Pharmaceutical Sciences, 1, 75-85. [Link]

-

Kim, E. Y. et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry, 25(6), 1033-1039. [Link]

-

ResearchGate. (n.d.). Schematic representation of the O-GlcNAcylation pathway contributing to type 2 diabetes. [Link]

-

ResearchGate. (n.d.). Schematic diagram of O-GlcNAcylation and phosphorylation processes of... [Link]

-

Liu, S. K. et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry, 9, 642862. [Link]

-

Leney, A. C., & van Aalten, D. M. F. (2020). Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways. Journal of Biological Chemistry, 295(38), 13165-13182. [Link]

-

Park, J. et al. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry, 64(2), 1149-1166. [Link]

-

Jo, K. et al. (2019). Synthesis and Comparative Structure-Activity Study of Carbohydrate-Based Phenolic Compounds as α-Glucosidase Inhibitors and Antioxidants. Molecules, 24(23), 4333. [Link]

-

Kiss, L. et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 27(2), 543. [Link]

-

Stubbs, K. A. et al. (2011). Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds. Bioorganic & Medicinal Chemistry, 19(21), 6353-6360. [Link]

-

Suksathan, R. et al. (2022). Flavonoid Constituents and Alpha-Glucosidase Inhibition of Solanum stramonifolium Jacq. Inflorescence with In Vitro and In Silico Studies. Molecules, 27(23), 8206. [Link]

-

Rosen, N. et al. (2019). Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies. Journal of Medicinal Chemistry, 62(18), 8467-8482. [Link]

-

Křen, V. et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. International Journal of Molecular Sciences, 23(9), 4567. [Link]

-

ResearchGate. (n.d.). Schematic diagram of N-glycosylation and O-GlcNAcylation. [Link]

-

Slawson, C., & Hart, G. W. (2011). The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(4), 329-342. [Link]

-

Abid, S., Berraaouan, A., & Bnouham, M. (2015). Natural Alpha-Glucosidase Inhibitors: Therapeutic Implication and Structure-Activity Relationship. Letters in Drug Design & Discovery, 12(1), 1-12. [Link]

-

ResearchGate. (n.d.). (PDF) Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. [Link]

-

Kondo, N. et al. (2020). Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. Molecules, 25(24), 5913. [Link]

-

Scilit. (1995). Synthesis of Phenyl 6'-O-Malonyl-β-d-glucopyranoside. Facile Preparation of Malonylated Glycoconjugates. Journal of Agricultural and Food Chemistry, 44(7), 1626-1629. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(phenylazo)phenyl-d-glucopyranoside 9[13]. [Link]

-

Wang, Y. et al. (2022). Para-(3-phenylpropiolamido)phenyl (PPAP) glycosides: Harnessing ipso-cyclization–driven glycosylation for strategic flexibility. Proceedings of the National Academy of Sciences, 119(30), e2204561119. [Link]

-

Kiss, L. et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 27(2), 543. [Link]

- Google Patents. (2005). US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose.

-

McKay, M. J. et al. (2018). Rapid Phenolic O-Glycosylation of Small Molecules and Complex Unprotected Peptides in Aqueous Solvent. Journal of the American Chemical Society, 140(18), 5871-5875. [Link]

-

Wright, E. M. et al. (1995). Synthesis of photoaffinity probes [2(')-iodo-4(')-(3(")-trifluoromethyldiazirinyl)phenoxy]-D-glucopyranoside and [(4(')-benzoyl)phenoxy]-D-glucopyranoside. Journal of Medicinal Chemistry, 38(13), 2346-2354. [Link]

-

ResearchGate. (n.d.). Phenyl 2-azido-2-deoxy-1-selenogalactosides: a single type of glycosyl donor for the highly stereoselective synthesis of α. [Link]

Sources

- 1. bmrservice.com [bmrservice.com]

- 2. Sci-Hub. Synthesis of phenyl 2-acetamido-2-deoxy-3-O-α-l-fucopyranosyl-β-d-glucopyranoside and related compounds / Carbohydrate Research, 1981 [sci-hub.box]

- 3. pnas.org [pnas.org]

- 4. Reduced O-GlcNAcylation links lower brain glucose metabolism and tau pathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-GlcNAcylation: A regulator of tau pathology and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The potential role of tau protein O-glycosylation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of O-GlcNAcase inhibitors via 'click chemistry' and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]

- 14. Synthesis and Comparative Structure-Activity Study of Carbohydrate-Based Phenolic Compounds as α-Glucosidase Inhibitors and Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of photoaffinity probes [2(')-iodo-4(')-(3(")-trifluoromethyldiazirinyl)phenoxy]-D-glucopyranoside and [(4(')-benzoyl)phenoxy]-D-glucopyranoside for the identification of sugar-binding and phlorizin-binding sites in the sodium/D-glucose cotransporter protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. In vitro α-glucosidase inhibitory assay [protocols.io]

- 20. protocols.io [protocols.io]

An In-depth Technical Guide to the Solubility of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

This guide provides a comprehensive overview of the solubility characteristics of Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a key reagent in glycobiology and pharmaceutical research. Recognizing the current scarcity of publicly available, quantitative solubility data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining its solubility. By synthesizing data from structurally analogous compounds and outlining detailed experimental protocols, this guide empowers users to effectively incorporate this glycoside into their research endeavors.

Introduction: The Role and Importance of this compound

This compound, also known as Phenyl N-acetyl-alpha-D-glucosaminide, is a synthetic glycoside of significant interest in various scientific fields. Its structure, comprising an N-acetylglucosamine (GlcNAc) moiety linked to a phenyl group via an alpha-glycosidic bond, makes it a valuable tool for studying enzyme kinetics, particularly for glycosidases, and as a starting material for the synthesis of more complex glycoconjugates. The phenyl aglycone provides a chromophore for UV detection, facilitating its use in analytical applications.

Understanding the solubility of this compound is paramount for its effective use in experimental settings. Proper dissolution is critical for ensuring accurate concentration measurements, achieving desired reaction kinetics, and for the formulation of stable solutions for biological assays.

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is dictated by the intermolecular forces between the solute and the solvent. In the case of this compound, its solubility is influenced by a combination of factors:

-

The Glycone Moiety (2-acetamido-2-deoxy-alpha-D-glucopyranose): This sugar component is rich in hydroxyl (-OH) and amide (-NH-C=O) groups, which are capable of forming hydrogen bonds. These functional groups contribute to its hydrophilicity and potential for solubility in polar solvents like water.

-

The Aglycone Moiety (Phenyl Group): The phenyl group is a nonpolar, hydrophobic aromatic ring. This part of the molecule favors interactions with nonpolar solvents through van der Waals forces.

-

The α-Glycosidic Bond: This linkage connects the glycone and aglycone and influences the overall three-dimensional structure and polarity of the molecule.

The interplay between the hydrophilic sugar and the hydrophobic phenyl group results in an amphiphilic character, suggesting that its solubility will vary significantly across a spectrum of solvents with differing polarities.

Solubility Profile: Insights from Structurally Related Compounds

| Compound | Solvent(s) | Reported Solubility |

| 4-Nitrophenyl-N-acetyl-β-D-glucosaminide | Dimethyl sulfoxide (DMSO) | ~3 mg/mL[1]; 40 mg/mL (with ultrasonication and pH adjustment)[2] |

| Dimethylformamide (DMF) | ~15 mg/mL[1][3] | |

| Water | Sparingly soluble; ~0.2 mg/mL in 1:4 DMF:PBS (pH 7.2)[1][3]; 2 mg/mL (with ultrasonication and heating to 60°C)[2] | |

| 0.1 M Citrate Buffer (pH 4.2) | Soluble[4] | |

| 4-Nitrophenyl N-acetyl-α-D-glucosaminide | Warm Ethanol: Acetic Acid (1:1) | 20 mg/mL |

| Water | 5 mg/mL | |

| Methanol | 20 mg/mL | |

| N-acetyl-D-Glucosamine | Dimethyl sulfoxide (DMSO) | ~10 mg/mL[5] |

| Dimethylformamide (DMF) | ~0.25 mg/mL[5] | |

| PBS (pH 7.2) | ~5 mg/mL[5] | |

| Phenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside (Protected Form) | Chloroform, Dichloromethane | Soluble[6] |

| 4-Nitrophenyl α-D-glucopyranoside | Dimethylformamide (DMF) | 10 mg/mL[7] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL[7] | |

| Ethanol | Slightly soluble[7] | |

| PBS (pH 7.2) | 0.3 mg/mL[7] | |

| Methanol | 20 mg/mL |

Analysis of Comparative Data:

Based on this data, it is reasonable to hypothesize that this compound will exhibit moderate to good solubility in polar aprotic solvents such as DMSO and DMF. Its solubility in water and aqueous buffers is likely to be limited but may be enhanced with heating or the use of co-solvents. The presence of the phenyl group, as opposed to the more polar nitrophenyl group, may lead to slightly lower aqueous solubility compared to its nitrophenylated counterparts. The acetylated (protected) form of the molecule shows good solubility in chlorinated solvents, a characteristic that is expected to be significantly reduced in the unprotected form due to the presence of free hydroxyl groups.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of definitive solubility data, an experimental approach is necessary. The following section provides a detailed protocol for determining the equilibrium solubility of this compound using the reliable shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

A selection of analytical grade solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetonitrile, Isopropanol)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Standard Curve:

-

Accurately prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or methanol).

-

Perform a serial dilution to generate a series of standards of known concentrations.

-

Analyze these standards using HPLC-UV or UV-Vis spectrophotometry to construct a standard curve of absorbance/peak area versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of this compound to several vials. An amount that is visibly in excess of what is expected to dissolve should be used to ensure a saturated solution is achieved.

-

Pipette a precise volume of the desired solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Processing and Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the standard curve.

-

Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis) as used for the standard curve.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the standard curve.

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound. Understanding these can aid in the preparation of solutions and the design of experiments.

Caption: Key factors influencing the solubility of the target compound.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic. Applying heat can be a practical method to dissolve a higher concentration of the compound, although the stability of the compound at elevated temperatures should be considered. Upon cooling, the compound may precipitate out of the solution.

-

pH: The structure of this compound does not contain readily ionizable functional groups within the typical aqueous pH range. Therefore, its solubility is expected to be largely independent of pH in most biological and chemical applications.

-

Co-solvents: The use of co-solvents can significantly enhance the solubility of amphiphilic compounds. For aqueous solutions, adding a water-miscible organic solvent such as ethanol, DMSO, or PEG 300 can increase the solubility by reducing the polarity of the solvent system, thereby better accommodating the hydrophobic phenyl group.

Conclusion and Future Recommendations

This technical guide has provided a comprehensive analysis of the solubility of this compound. While direct quantitative data remains elusive, a robust framework for understanding and determining its solubility has been established through the examination of structurally related compounds and the provision of a detailed experimental protocol.